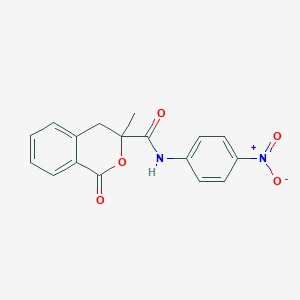
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Vue d'ensemble
Description
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been shown to target the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protein. MI-2 is a promising therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Mécanisme D'action
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide binds to the active site of MALT1 and inhibits its proteolytic activity. MALT1 is a key signaling protein that is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting MALT1, 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide prevents the activation of NF-κB and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have low toxicity in animals, indicating that it may have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and modified. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to be effective in inhibiting the activity of MALT1 in vitro and in vivo. One limitation of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it may have off-target effects, which could lead to unwanted side effects. Further studies are needed to determine the specificity of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide for MALT1 and to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the development of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a therapeutic agent. One direction is to optimize the pharmacological properties of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, such as its bioavailability, stability, and specificity for MALT1. Another direction is to investigate the combination of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Furthermore, the use of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a tool for studying the role of MALT1 in cancer and immune cells could provide valuable insights into the mechanisms of cancer and immune cell signaling.
Applications De Recherche Scientifique
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide inhibits the activity of MALT1, which is a key signaling protein involved in the survival and proliferation of cancer cells. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
3-methyl-N-(4-nitrophenyl)-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-17(10-11-4-2-3-5-14(11)15(20)24-17)16(21)18-12-6-8-13(9-7-12)19(22)23/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDQBZHWPXBWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)
![3-(2-chlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140712.png)
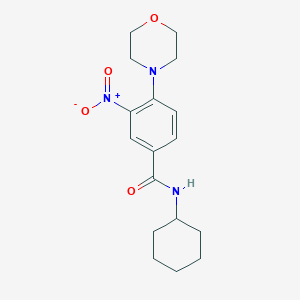

![ethyl 4-(3-ethoxy-5-iodo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140729.png)
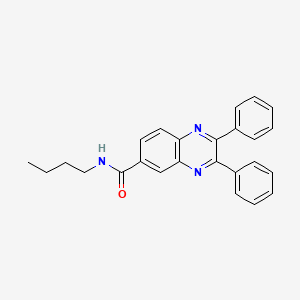

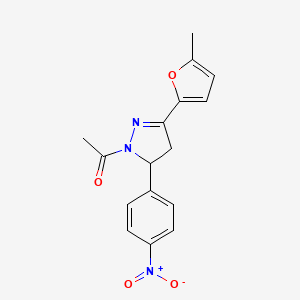
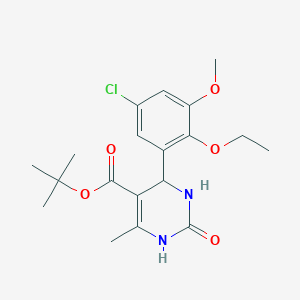
![6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4140770.png)
![2-{[4-(allyloxy)-3-ethoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4140772.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4140774.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N,N-diphenylacetamide](/img/structure/B4140799.png)
![N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140805.png)